(3-(Ethoxycarbonyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic acid
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Overview
Description
(3-(Ethoxycarbonyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a tetrahydro-2H-pyran-2-yl group, and a pyrazolyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethoxycarbonyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the boronic acid moiety. The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The ethoxycarbonyl group can be introduced through esterification reactions, while the tetrahydro-2H-pyran-2-yl group is typically added via cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-(Ethoxycarbonyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-(Ethoxycarbonyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its boronic acid group allows it to interact with enzymes and receptors, making it useful in the design of enzyme inhibitors and receptor modulators.
Medicine
In medicine, boronic acid derivatives are explored for their potential as therapeutic agents
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds and undergo various chemical transformations.
Mechanism of Action
The mechanism of action of (3-(Ethoxycarbonyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes or modulate receptor activity. The compound’s unique structure enables it to interact with specific molecular pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
(4-(Ethoxycarbonyl)phenyl)boronic acid: Another boronic acid with an ethoxycarbonyl group, but with a different aromatic structure.
(3-(Methoxycarbonyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic acid: A closely related compound with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
(3-(Ethoxycarbonyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)boronic acid is unique due to its combination of functional groups, which provide versatility in chemical reactions and potential biological activity. Its structure allows for specific interactions with molecular targets, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C11H17BN2O5 |
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Molecular Weight |
268.08 g/mol |
IUPAC Name |
[5-ethoxycarbonyl-2-(oxan-2-yl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C11H17BN2O5/c1-2-18-11(15)8-7-9(12(16)17)14(13-8)10-5-3-4-6-19-10/h7,10,16-17H,2-6H2,1H3 |
InChI Key |
AAUSTWCWDZNHRF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NN1C2CCCCO2)C(=O)OCC)(O)O |
Origin of Product |
United States |
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